molecular formula C16H20O3 B8229174 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

Cat. No.: B8229174
M. Wt: 260.33 g/mol
InChI Key: GAWDYFPZWJGLBM-UHFFFAOYSA-N
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Description

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin is a useful research compound. Its molecular formula is C16H20O3 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimelanogenic Activity

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin exhibits significant antimelanogenic activity. This compound inhibits melanogenesis in cultured normal human melanocytes more effectively than α-tocopherol. It also stimulates intracellular glutathione synthesis, suggesting its potential use as an antimelanogenic agent for skin pigmentation issues related to reactive oxygen compounds and free radicals (Yamamura, Onishi, & Nishiyama, 2002).

Chemical Rearrangements

The compound is also studied in the context of chemical rearrangements. Claisen rearrangement of various hydrocoumarin derivatives, including those related to this compound, is a subject of research, highlighting its significance in synthetic organic chemistry (Ghantwal & Samant, 1999).

Synthesis of Dihydroxanthyletin and Dihydroseselin Derivatives

In another application, 7-hydroxycoumarins, closely related to the compound , are used in the synthesis of dihydroxanthyletin and dihydroseselin derivatives. This demonstrates its utility in the creation of compounds with potential applications in phototherapy for skin disorders (Jetter, Heindel, & Laskin, 1990).

Anthelmintic Activity

Interestingly, 7-hydroxycoumarin derivatives, including structures akin to this compound, have been evaluated for anthelmintic activities. These studies reveal potential uses of these compounds in developing novel anthelmintic agents (Liu, Hao, Liu, & Wang, 2012).

Biotransformation Studies

Biotransformation of related coumarin derivatives using hairy roots of Polygonum multiflorum has been studied, indicating the potential of these compounds in biological transformation processes (Liang, Deng, Zhou, Yan, & Yu, 2011).

Properties

IUPAC Name

6-hydroxy-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-6-7-11-9(2)15-13(10(3)14(11)18)16(4,5)8-12(17)19-15/h6,18H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWDYFPZWJGLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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